molecular formula C22H26N2O5S B298678 N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Numéro de catalogue B298678
Poids moléculaire: 430.5 g/mol
Clé InChI: AFLIOPRMVAABPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BIA 10-2474, is a compound that has been studied extensively for its potential therapeutic applications. BIA 10-2474 is a fatty acid amide hydrolase inhibitor, which means that it can increase the levels of endocannabinoids in the body. This compound has been the subject of much research due to its potential in treating a variety of conditions, including pain, anxiety, and inflammation.

Mécanisme D'action

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 works by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation. Additionally, N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 has been shown to have anxiolytic and anti-inflammatory effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. This can help to reduce the risk of side effects. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 in lab experiments is that it has been associated with serious adverse events in clinical trials, which has raised concerns about its safety.

Orientations Futures

There are many potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474. One area of research could focus on developing safer and more effective FAAH inhibitors. Additionally, more research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474, including its potential in treating conditions such as anxiety and inflammation. Finally, research could focus on developing new methods for synthesizing N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 that are more efficient and cost-effective.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 involves a multi-step process that begins with the reaction of 3,4-methylenedioxybenzylamine with cyclohexyl isocyanate to form the intermediate N-(3,4-methylenedioxybenzyl)cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as a pain reliever. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.

Propriétés

Nom du produit

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Formule moléculaire

C22H26N2O5S

Poids moléculaire

430.5 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-yl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H26N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24(18-5-3-2-4-6-18)14-22(25)23-17-9-12-20-21(13-17)29-15-28-20/h7-13,18H,2-6,14-15H2,1H3,(H,23,25)

Clé InChI

AFLIOPRMVAABPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCCC4

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.